molecular formula C20H34O5 B156300 13,14-Dihydro-15-keto-PGE1 CAS No. 5094-14-4

13,14-Dihydro-15-keto-PGE1

Cat. No.: B156300
CAS No.: 5094-14-4
M. Wt: 354.5 g/mol
InChI Key: CDUVSQMTLOYKTR-ZHALLVOQSA-N
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Description

13,14-Dihydro-15-keto-Prostaglandin E1 is a metabolite of Prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This specific compound is known for its role in various biological processes, including the inhibition of platelet aggregation and modulation of inflammation .

Mechanism of Action

Target of Action

The primary target of 13,14-Dihydro-15-keto-PGE1 is human platelets and neutrophils . These cells play a crucial role in the body’s immune response and blood clotting. The compound interacts with these cells, influencing their function and activity.

Mode of Action

This compound, an inactive metabolite of Prostaglandin E1 (PGE1), weakly inhibits ADP-induced platelet aggregation in isolated human platelet-rich plasma . This interaction with its targets leads to changes in the aggregation of platelets, which is a key process in blood clot formation.

Biochemical Pathways

The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . This process leads to the formation of this compound, which then affects the function of platelets and neutrophils.

Pharmacokinetics

The pharmacokinetics of this compound and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . There is no significant extraction of unchanged PGE1 and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis

Result of Action

The result of the action of this compound is the inhibition of platelet aggregation, which can prevent the formation of blood clots . This can be beneficial in conditions where there is a risk of excessive blood clotting.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect its action. Additionally, the physiological state of the individual, such as whether they are undergoing dialysis, can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

13,14-Dihydro-15-keto Prostaglandin E1 is known to inhibit ADP-induced platelet aggregation in human isolated platelet-rich plasma This interaction with platelets suggests that it may play a role in the regulation of blood clotting

Cellular Effects

It is known that it can inhibit platelet aggregation , suggesting that it may influence cell signaling pathways related to blood clotting

Molecular Mechanism

It is known to inhibit ADP-induced platelet aggregation , which suggests that it may interact with enzymes or receptors involved in this process

Metabolic Pathways

13,14-Dihydro-15-keto Prostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), formed by the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15

Chemical Reactions Analysis

13,14-Dihydro-15-keto-Prostaglandin E1 undergoes several types of chemical reactions:

Common reagents used in these reactions include NADPH for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically other prostaglandin metabolites .

Scientific Research Applications

13,14-Dihydro-15-keto-Prostaglandin E1 has several scientific research applications:

Comparison with Similar Compounds

13,14-Dihydro-15-keto-Prostaglandin E1 is unique compared to other prostaglandin metabolites due to its specific inhibitory effects on platelet aggregation and its role in inflammation modulation. Similar compounds include:

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVSQMTLOYKTR-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311666
Record name 13,14-Dihydro-15-keto-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5094-14-4
Record name 13,14-Dihydro-15-keto-PGE1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5094-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-15-ketoprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,14-Dihydro-15-keto-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-OXODIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-Dihydro-15-keto-PGE1) in Prostaglandin E1 (PGE1) research?

A: this compound is a key metabolite of PGE1, primarily formed through pulmonary metabolism. [] Due to the rapid and extensive metabolism of PGE1 in the lungs, direct measurement of PGE1 in plasma is challenging. [] Therefore, quantifying this compound in plasma serves as a reliable indicator of PGE1 disposition and pharmacokinetics in vivo. [, ]

Q2: How is this compound quantified in biological samples?

A: Due to the inherent instability of this compound, direct measurement can be difficult. One approach involves converting this compound and its degradation products into a stable bicyclic derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2, under alkaline conditions. [] This stable derivative can then be quantified using a sensitive radioimmunoassay. [] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, utilizing isotopically labeled internal standards like [1,1-18O2]-13,14-dihydro-15-keto-PGE1, for accurate quantification in biological fluids. []

Q3: What is the role of 15-ketoprostaglandin delta 13-reductase in the metabolism of Prostaglandins?

A: 15-ketoprostaglandin delta 13-reductase is a key enzyme involved in the irreversible catabolism of prostaglandins. [] This enzyme catalyzes the reduction of the 15-keto group in prostaglandin metabolites, such as 15-keto-PGE1, forming this compound. [] This enzymatic step, along with the action of 15-hydroxyprostaglandin dehydrogenase, effectively eliminates the biological activity of prostaglandins. []

Q4: Are there variations in how this compound is metabolized in humans?

A: Yes, research suggests interindividual variability in the enzymatic 15-keto-reduction of this compound. [] This variation has been observed in human liver and erythrocyte samples, highlighting the potential for differences in PGE1 metabolism among individuals. []

Q5: Has this compound been investigated in the context of specific drug development?

A: Yes, the pharmacokinetics of Prostanit, a novel drug for peripheral arterial disease incorporating a PGE1 moiety, were investigated. [] The study revealed that Prostanit is rapidly metabolized to this compound, PGE1, and 1,3-dinitroglycerol in rabbit plasma. [] This metabolic profile, along with observed effects on various endogenous metabolites, suggests potential for prolonged activity and anti-inflammatory properties for Prostanit. []

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